1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
Overview
Description
1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride is a synthetic organic compound. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry due to its potential therapeutic properties and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions.
Hydroxylation: The ethanol moiety can be introduced by reduction of the corresponding ketone or aldehyde.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The benzimidazole core can undergo condensation reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group would yield an aldehyde or carboxylic acid, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
- 1-(5-Amino-1-ethyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
- 1-(5-Amino-1-butyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride
Uniqueness
1-(5-Amino-1-propyl-1H-benzoimidazol-2-YL)-ethanol dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other alkyl groups, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
1-(5-amino-1-propylbenzimidazol-2-yl)ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16;;/h4-5,7-8,16H,3,6,13H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJOYCIAGZRMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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